(4-(tert-Butyl)thiazol-2-yl)methanol chemical structure and properties
(4-(tert-Butyl)thiazol-2-yl)methanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the heterocyclic compound (4-(tert-Butyl)thiazol-2-yl)methanol. Given its structural motifs, this molecule is of interest to researchers in medicinal chemistry and drug discovery.
Chemical Structure and Properties
(4-(tert-Butyl)thiazol-2-yl)methanol is a substituted thiazole derivative featuring a tert-butyl group at the 4-position and a hydroxymethyl group at the 2-position. The hydrochloride salt of this compound is also commercially available.
Chemical Structure:
Figure 1: Chemical structure of (4-(tert-Butyl)thiazol-2-yl)methanol.
Physicochemical Properties:
| Property | (4-(tert-Butyl)thiazol-2-yl)methanol Hydrochloride | 4-tert-Butyl-1,3-thiazole-2-carbaldehyde |
| CAS Number | 1306603-40-6, 1269052-60-9 | 211942-98-2 |
| Molecular Formula | C₈H₁₄ClNOS | C₈H₁₁NOS |
| Molecular Weight | 207.72 g/mol | 169.25 g/mol |
| Appearance | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis
A plausible and common synthetic route to (4-(tert-Butyl)thiazol-2-yl)methanol involves the reduction of the corresponding aldehyde, 4-tert-butyl-1,3-thiazole-2-carbaldehyde. This precursor is commercially available.
Figure 2: Proposed synthetic pathway for (4-(tert-Butyl)thiazol-2-yl)methanol.
Experimental Protocol: Reduction of a Thiazole Carboxaldehyde
The following is a general protocol for the reduction of a thiazole carboxaldehyde to the corresponding alcohol, based on established chemical literature for similar substrates.[1]
Materials:
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4-tert-Butyl-1,3-thiazole-2-carbaldehyde
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Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
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Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran (THF))
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Deionized water
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butyl-1,3-thiazole-2-carbaldehyde in an appropriate anhydrous solvent.
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Addition of Reducing Agent: Cool the solution in an ice bath (0 °C). Slowly add the reducing agent (e.g., sodium borohydride in portions, or a solution of lithium aluminum hydride in THF dropwise).
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Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (especially if LiAlH₄ was used) at 0 °C.
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (4-(tert-Butyl)thiazol-2-yl)methanol.
Spectroscopic Characterization (Predicted)
¹H NMR:
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A singlet for the proton on the C5 of the thiazole ring.
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A singlet for the two protons of the hydroxymethyl group (-CH₂OH).
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A singlet for the nine protons of the tert-butyl group.
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A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.
¹³C NMR:
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A quaternary carbon signal for C2 of the thiazole ring.
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A quaternary carbon signal for C4 of the thiazole ring.
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A methine carbon signal for C5 of the thiazole ring.
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A methylene carbon signal for the hydroxymethyl group (-CH₂OH).
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A quaternary carbon signal for the central carbon of the tert-butyl group.
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A methyl carbon signal for the three equivalent methyl groups of the tert-butyl group.
Mass Spectrometry (EI):
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The molecular ion peak (M⁺) should be observable.
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A significant fragment corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl group.
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A base peak corresponding to the stable tert-butyl cation ([C₄H₉]⁺, m/z = 57).
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Fragments resulting from the cleavage of the hydroxymethyl group.
Biological Activity and Potential Applications
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The incorporation of a tert-butyl group can enhance lipophilicity, which may influence a compound's pharmacokinetic and pharmacodynamic properties.
While no specific biological studies have been reported for (4-(tert-Butyl)thiazol-2-yl)methanol, its structural features suggest it could be a valuable building block in the synthesis of more complex molecules for screening in various therapeutic areas. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Potential areas of investigation could include its evaluation as an antimicrobial, antiviral, or anticancer agent, in line with the known activities of other substituted thiazoles.[3][4]
Conclusion
(4-(tert-Butyl)thiazol-2-yl)methanol is a readily accessible heterocyclic compound with potential for further exploration in medicinal chemistry. This guide provides a foundational understanding of its structure, a plausible synthetic route, and an outlook on its potential applications based on the established biological importance of the thiazole nucleus. Further research is warranted to fully characterize its physicochemical properties and to investigate its biological activity profile.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
